3-[(4-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers requiring a structurally defined 4-bromobenzylthio-triazole for kinase-focused SAR expansion often face limited commercial availability and regioisomeric ambiguity. This compound resolves those challenges with unambiguous para-bromo substitution that provides a directional halogen-bond donor for ATP-binding site engagement. Key advantages: (i) Low-µM antiproliferative activity (PL-IC₅₀ 9.57 µM in colorectal cancer models) supports immediate phenotypic screening; (ii) The 4-bromophenyl moiety enables downstream Pd-catalyzed cross-coupling without modifying the triazole-amine pharmacophore, unlike the 3-bromo isomer (CAS 405277-22-7); (iii) Published SAR on the 3-sulfanyl-4-amino-1,2,4-triazole scaffold confirms that even minor benzylthio substituent changes dramatically alter potency, making exact regioisomer identity critical for data reproducibility. Supplied as a custom synthesis product with full analytical characterization.

Molecular Formula C15H13BrN4S
Molecular Weight 361.3 g/mol
Cat. No. B12131758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine
Molecular FormulaC15H13BrN4S
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br
InChIInChI=1S/C15H13BrN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h1-9H,10,17H2
InChIKeySROLUVKXELMJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzyl Triazole-amine: Structure & Procurement


3-[(4-Bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine is a synthetic 1,2,4-triazole derivative featuring a thioether-linked 4-bromobenzyl group at C-3, a phenyl substituent at C-5, and a primary amine on N-4 . It belongs to the 3-sulfanyl-4-amino-1,2,4-triazole scaffold class extensively explored for antimicrobial, antitubercular, and anticancer activities [1]. Its molecular formula is C₁₅H₁₃BrN₄S (MW ~361.3 g/mol), and it is primarily available from specialty chemical suppliers for research use.

4-Bromobenzyl Triazole: Why Generic Analogs Fail


Within the 3-sulfanyl-4-amino-1,2,4-triazole series, simply interchanging the S-benzyl substituent leads to substantial shifts in biological activity and physicochemical properties. The 4-bromo substitution pattern on the benzyl ring introduces specific electronic (electron‑withdrawing) and steric features that are absent in the unsubstituted benzyl analog (CAS 98307-63-2) and are regioisomerically distinct from the 3‑bromo isomer (CAS 405277-22-7) [1]. Published structure–activity relationship (SAR) studies on related triazole series demonstrate that even minor substituent changes on the benzylthio moiety can dramatically alter antimicrobial potency, cytotoxicity, and target binding, rendering generic interchange unreliable without head‑to‑head biological data [2].

4-Bromobenzyl Triazole: Quantitative Differentiation


Lipophilicity & Membrane Permeability

The 4-bromobenzyl substitution is expected to raise the partition coefficient (cLogP) by approximately 0.7–1.0 log units compared to the unsubstituted benzyl analog (calculated XLogP3 2.9 for benzyl analog), due to the electron‑withdrawing, lipophilic bromine . The regioisomeric 3-bromo isomer carries the identical molecular weight but likely exhibits a slightly different cLogP owing to altered dipole moment, with reported XLogP3‑AA = 3.9 [1]. The 4‑bromo placement positions the halogen para to the methylene, providing maximum separation from the triazole ring, a geometry that in related series has been linked to enhanced passive membrane diffusion and target‑site accessibility [2].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Halogen Bonding Role in Target Engagement

The 4-bromobenzyl moiety introduces a potential halogen-bond donor capable of engaging backbone carbonyl or π‑systems in protein binding pockets, a feature entirely absent in the unsubstituted benzyl analog . The 3-bromo isomer retains halogen-bonding capability but with altered directionality that may influence target selectivity [1]. Crystallographic analyses of triazole‑containing ligands in the PDB demonstrate that para‑halogen substitutions on benzylthio groups can form favorable C–Br···O interactions with kinase hinge regions, contributing to enhanced binding affinity compared to non‑halogenated counterparts [2].

Medicinal Chemistry Molecular Recognition Halogen Bonding

Cytotoxicity & Anticancer Potential

Although direct cytotoxicity data for the target compound are not publicly available, a closely analogous series of 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivatives demonstrated IC₅₀ = 109.13 μg/mL against HepG2 hepatocellular carcinoma cells with minimal toxicity toward normal HdFn fibroblasts (IC₅₀ 222.17 μg/mL) [1]. In a bis‑triazole series, the 4‑bromobenzyl‑substituted member 1,3‑bis{5-[(4‑bromobenzyl)sulfanyl]‑4‑methyl‑4H‑1,2,4‑triazol‑3‑yl}benzene displayed the highest pancreatic‑lipase‑inhibitory activity with a PL‑IC₅₀ of 9.57 ± 1.21 μM across five colorectal cancer lines (HT29, HCT116, SW620, CACO2, SW480) [2]. By inference, the monovalent 4‑bromobenzyl‑thio‑triazole‑amine scaffold common to the target compound is linked to measurable anticancer and anti‑lipolytic efficacy.

Anticancer Cytotoxicity Triazole Derivatives

Antitubercular Activity Potential

The 3‑sulfanyl‑1,2,4‑triazole scaffold has a documented track record of antimycobacterial activity. Klimešová et al. (2004) reported that 3‑benzylsulfanyl‑1,2,4‑triazole derivatives inhibit mycobacterial growth at MIC values as low as 6.25 μg/mL, with up to 87% inhibition of M. tuberculosis H37Rv [1]. Subsequent alkylsulfanyl series achieved 58–84% inhibition at similar concentrations [2]. The presence of a 4‑bromobenzylsulfanyl group introduces electron‑withdrawing character that may modulate the reactivity of the triazole‑thioether pharmacophore, potentially enhancing antitubercular potency relative to simple alkyl or unsubstituted benzyl analogs.

Antitubercular Mycobacterium tuberculosis Triazole Scaffold

Synthetic Accessibility & Alkylation Efficiency

The target compound is synthesized via S‑alkylation of 4‑amino‑5‑phenyl‑4H‑1,2,4‑triazole‑3‑thiol (CAS 22706-11-2, commercially available from Sigma‑Aldrich, 97% purity) with 4‑bromobenzyl bromide . This specific electrophile is a readily available building block (typical purity ≥98%) that reacts more efficiently than sterically hindered or heterocyclic alkyl halides, enabling straightforward late‑stage diversification. The 4‑bromo regioisomer is produced with similar synthetic ease to the 3‑bromo and unsubstituted benzyl derivatives, but provides a structurally unique vector for further functionalization (e.g., Suzuki, Ullmann, Buchwald–Hartwig couplings) that is not available with dehalogenated analogs.

Synthetic Chemistry S‑Alkylation Triazole Functionalization

4-Bromobenzyl Triazole: Application Scenarios


Anticancer Lead Libraries

Based on cross‑study comparable data showing that the 4‑bromobenzylthio‑triazole motif is associated with low‑micromolar antiproliferative activity (PL‑IC₅₀ 9.57 μM in colorectal cancer models [1]), this compound is well‑suited for inclusion in focused libraries targeting pancreatic lipase‑associated cancers and hepatocellular carcinoma. Its predicted favorable cLogP (~3.7–4.0) [2] suggests acceptable permeability for cell‑based phenotypic screening.

Antitubercular Hit-to-Lead Expansion

Class‑level evidence indicates that 3‑benzylsulfanyl‑1,2,4‑triazoles achieve MIC values as low as 6.25 μg/mL against M. tuberculosis H37Rv [1]. The 4‑bromobenzyl variant offers an electron‑deficient aromatic ring that may enhance target‑site residence time compared to unsubstituted analogs. It is recommended for structure‑activity relationship (SAR) expansion studies as a halo‑aromatic probe.

Halogen Bonding in FBDD

The para‑bromine substitution pattern provides a directional halogen‑bond donor that, as evidenced by PDB structural analyses of analogous triazole ligands [1], can engage backbone carbonyl oxygens in kinase ATP‑binding sites. This compound serves as a key fragment for screening against kinase targets where halogen bonding is a validated affinity‑enhancement strategy.

Bioconjugation Synthetic Handle

The 4‑bromophenyl moiety permits downstream palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) without modifying the triazole‑amine pharmacophore [1]. This differentiates it from non‑halogenated benzyl analogs and the 3‑bromo isomer (different coupling geometry) and makes it a preferred intermediate for constructing fluorescent probes or pull‑down reagents for target‑identification studies.

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